![molecular formula C16H21NO2 B7583900 1-[2-(2,2,3,3-Tetramethylazetidine-1-carbonyl)phenyl]ethanone](/img/structure/B7583900.png)
1-[2-(2,2,3,3-Tetramethylazetidine-1-carbonyl)phenyl]ethanone
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Overview
Description
1-[2-(2,2,3,3-Tetramethylazetidine-1-carbonyl)phenyl]ethanone, also known as TMA-1, is a synthetic compound that belongs to the class of phenethylamines. It is a psychoactive substance that has been studied for its potential therapeutic and research applications.
Mechanism of Action
1-[2-(2,2,3,3-Tetramethylazetidine-1-carbonyl)phenyl]ethanone acts as a serotonin receptor agonist, specifically targeting the 5-HT2A receptor. It also has affinity for the 5-HT2C and 5-HT1A receptors. Activation of these receptors leads to an increase in serotonin release, which is believed to be responsible for the psychoactive effects of 1-[2-(2,2,3,3-Tetramethylazetidine-1-carbonyl)phenyl]ethanone.
Biochemical and Physiological Effects:
1-[2-(2,2,3,3-Tetramethylazetidine-1-carbonyl)phenyl]ethanone has been shown to induce a range of effects, including altered perception, mood, and cognition. It has also been reported to cause changes in heart rate, blood pressure, and body temperature. These effects are thought to be mediated by the activation of serotonin receptors in the brain.
Advantages and Limitations for Lab Experiments
One advantage of using 1-[2-(2,2,3,3-Tetramethylazetidine-1-carbonyl)phenyl]ethanone in lab experiments is its selectivity for serotonin receptors. This allows for more precise investigation of the role of these receptors in various physiological and pathological processes. However, one limitation is the potential for side effects, which may confound the results of experiments.
Future Directions
There are several potential future directions for research on 1-[2-(2,2,3,3-Tetramethylazetidine-1-carbonyl)phenyl]ethanone. One area of interest is the development of more selective serotonin receptor agonists, which may have fewer side effects and greater therapeutic potential. Another area of interest is the investigation of the role of serotonin receptors in the pathophysiology of various psychiatric disorders. Additionally, further studies are needed to elucidate the biochemical and physiological effects of 1-[2-(2,2,3,3-Tetramethylazetidine-1-carbonyl)phenyl]ethanone and its potential therapeutic applications.
Synthesis Methods
The synthesis of 1-[2-(2,2,3,3-Tetramethylazetidine-1-carbonyl)phenyl]ethanone involves the reaction of 2-bromo-1-phenylethanone with 2,2,3,3-tetramethylazetidine in the presence of a palladium catalyst. The resulting product is then purified using column chromatography. The yield of this synthesis method is approximately 50%.
Scientific Research Applications
1-[2-(2,2,3,3-Tetramethylazetidine-1-carbonyl)phenyl]ethanone has been studied for its potential therapeutic applications in the treatment of depression, anxiety, and post-traumatic stress disorder. It has also been used in research studies to investigate the role of serotonin receptors in the brain.
properties
IUPAC Name |
1-[2-(2,2,3,3-tetramethylazetidine-1-carbonyl)phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c1-11(18)12-8-6-7-9-13(12)14(19)17-10-15(2,3)16(17,4)5/h6-9H,10H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNFADEJCFUUALT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1C(=O)N2CC(C2(C)C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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